molecular formula C11H8FNO5 B8612585 3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one CAS No. 62513-47-7

3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one

Cat. No.: B8612585
CAS No.: 62513-47-7
M. Wt: 253.18 g/mol
InChI Key: DSQDPRJEEDJHOE-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one is a γ-lactone (oxolan-2-one) derivative substituted at the 3-position with a 4-fluoro-2-nitrobenzoyl group. For instance, oxolan-2-one derivatives are frequently studied for their roles in alkaloid biosynthesis (e.g., pilocarpine ) and as intermediates in organic synthesis .

Properties

CAS No.

62513-47-7

Molecular Formula

C11H8FNO5

Molecular Weight

253.18 g/mol

IUPAC Name

3-(4-fluoro-2-nitrobenzoyl)oxolan-2-one

InChI

InChI=1S/C11H8FNO5/c12-6-1-2-7(9(5-6)13(16)17)10(14)8-3-4-18-11(8)15/h1-2,5,8H,3-4H2

InChI Key

DSQDPRJEEDJHOE-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1C(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxolan-2-one derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Application Source
3-(4-Fluoro-2-nitrobenzoyl)oxolan-2-one 4-Fluoro-2-nitrobenzoyl at C3 C₁₁H₈FNO₅ 253.19 Not reported Synthetic intermediate (hypothetical) N/A
Pilocarpine 3-Ethyl, 4-[(3-methylimidazol-4-yl)methyl] C₁₁H₁₆N₂O₂ 208.26 34–35 (oil) Muscarinic agonist (xerostomia treatment) Natural alkaloid
5-(1H-Indol-3-yl)oxolan-2-one Indole at C5 C₁₁H₉NO₂ 187.20 117–121 Synthetic intermediate Synthetic
3-[(2-Chloro-4-nitrophenyl)amino]oxolan-2-one 2-Chloro-4-nitroaniline at C3 C₁₀H₉ClN₂O₄ 256.64 Not reported Not reported Synthetic
(3R)-3-Hydroxy-4-methylidene-oxolan-2-one Hydroxy, methylidene, octa-2,4,6-trienoyl at C3 C₁₃H₁₆O₄ 236.26 Not reported Natural product (spectral analysis) Research study

Key Observations

  • This contrasts with pilocarpine’s imidazole substituent, which contributes to its basicity and receptor-binding affinity .
  • Physical Properties : Substituents significantly affect melting points. For example, indole-substituted oxolan-2-ones (e.g., compound 12 ) are solids with defined melting points, while pilocarpine exists as an oil due to its flexible side chain.
  • Biological Activity : Pilocarpine’s imidazole moiety is critical for its muscarinic activity , whereas nitro/fluoro-substituted analogs (e.g., ) lack documented biological roles, suggesting their utility as synthetic intermediates.

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